1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine
Overview
Description
A 85 4777 is an antiinflammatory agent with nonclassical immunosuppressive properties. It is a homoperazine derivative.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Derivatives for Potential Medical Applications : The synthesis of homopiperazine derivatives, including 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, has been explored for potential pharmacological applications. For instance, homopiperazine-pyrimidine-pyrazole hybrids demonstrated promising antitubercular activities against Mycobacterium tuberculosis H37Rv strains in vitro (Vavaiya et al., 2022).
Development of Histamine Receptor Antagonists : D-Amino acid homopiperazine amides, including compounds structurally related to this compound, have been developed as potent and selective non-imidazole histamine H3-receptor antagonists. These compounds show potential in treating neurological disorders (Curtis et al., 2004).
Chemical Analysis and Material Science
Characterization in Solid-State Analytical Techniques : Research has been conducted on the characterization of homopiperazine derivatives using techniques like 13C-CP/MAS and 15N-CP/MAS NMR and IR spectroscopy. These methods help in understanding the protonation of nitrogen atoms in the piperazine ring, which is crucial for their chemical properties (Marvanová et al., 2016).
Enhancement of Polypropylene Stability : Derivatives of 3,5-ditert-butyl-4-hydroxybenzoates, which are structurally related to this compound, have been synthesized and used as antioxidants for polypropylene. They effectively inhibit oxidation degradation, enhancing the material's stability (Zhu et al., 2009).
Properties
CAS No. |
117009-82-2 |
---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,4-diazepan-1-yl-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)15-12-14(13-16(17(15)23)20(4,5)6)18(24)22-10-7-8-21-9-11-22/h12-13,21,23H,7-11H2,1-6H3 |
InChI Key |
LYRRSBJFMOFHBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCCNCC2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCCNCC2 |
Appearance |
Solid powder |
117009-82-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-hydroxy-3,5-ditert-butylbenzoyl)homopiperazine A 854777 A85 4777 A85-4777 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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